molecular formula C20H15ClF3N5O B3035843 7-[1-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338750-21-3

7-[1-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3035843
CAS No.: 338750-21-3
M. Wt: 433.8 g/mol
InChI Key: SPOQBUQNFHKVCK-UHFFFAOYSA-N
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Description

7-[1-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a complex chemical compound featuring multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial synthesis: : The preparation begins with the synthesis of 3-chloro-5-(trifluoromethyl)pyridine. This is followed by a reaction with 4-bromomethylphenol to yield 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl phenol.

  • Formation of the triazolopyrimidine core: : This intermediate product then undergoes a nucleophilic substitution reaction with ethyl [1,2,4]triazolo[1,5-a]pyrimidine in the presence of a strong base such as sodium hydride.

  • Final assembly: : The final product, 7-[1-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine, is obtained through careful purification methods like column chromatography and recrystallization.

Industrial Production Methods

In an industrial context, the compound can be synthesized using continuous flow chemistry to enhance yield and reduce by-products. Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial in this setting.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form various oxide derivatives.

  • Reduction: : Selective reduction reactions can target specific functional groups, leading to the formation of reduced derivatives.

  • Substitution: : The compound's functional groups allow for substitution reactions, introducing different substituents on the phenoxy and pyrimidine rings.

Common Reagents and Conditions

  • Oxidation: : Often involves oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Typically uses reducing agents like lithium aluminium hydride or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Utilizes halogenated compounds and nucleophiles, facilitated by bases like sodium or potassium hydroxide.

Major Products

The primary products depend on the specific reaction. For example:

  • Oxidation: : Formation of phenol oxides or pyridine oxides.

  • Reduction: : Production of hydrogenated derivatives.

  • Substitution: : Introduction of new functional groups (e.g., amino, nitro) on the aromatic rings.

Scientific Research Applications

Chemistry

This compound's unique structural motifs make it a valuable reagent in organic synthesis and catalysis. It acts as a precursor for more complex molecules in the development of new materials and compounds.

Biology and Medicine

In biological research, its structure suggests potential as a pharmacophore in drug discovery. It can interact with various biological targets, aiding in the development of new therapeutic agents for diseases like cancer and inflammatory disorders.

Industry

The compound finds applications in the development of specialty chemicals. Its stability and reactivity are advantageous in producing high-performance polymers and advanced materials.

Mechanism of Action

Molecular Targets and Pathways

The compound operates by binding to specific enzymes or receptors in biological systems. Its trifluoromethyl and pyridine moieties enhance its ability to penetrate cellular membranes and interact with intracellular targets. These interactions can inhibit enzyme activity or block receptor-ligand interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridine: : Shares the pyridine core but lacks the triazolopyrimidine structure.

  • 4-Bromomethylphenol: : Similar phenoxy group but does not contain the trifluoromethylpyridine and triazolopyrimidine moieties.

  • Ethyl [1,2,4]triazolo[1,5-a]pyrimidine: : Contains the triazolopyrimidine core but lacks the other functional groups present in the compound.

Uniqueness

7-[1-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its combination of multiple functional groups, each contributing to its reactivity and potential applications. Its trifluoromethyl group enhances stability and bioavailability, while the triazolopyrimidine core offers unique chemical reactivity.

Properties

IUPAC Name

7-[1-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3N5O/c1-12(18-6-7-25-19-27-11-28-29(18)19)30-15-4-2-13(3-5-15)8-17-16(21)9-14(10-26-17)20(22,23)24/h2-7,9-12H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOQBUQNFHKVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC=NN12)OC3=CC=C(C=C3)CC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[1-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-[1-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
7-[1-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
7-[1-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
7-[1-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
7-[1-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

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